An In-Depth Technical Guide to 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine: Synthesis, Characterization, and Therapeutic Context
An In-Depth Technical Guide to 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine: Synthesis, Characterization, and Therapeutic Context
This guide provides a comprehensive technical overview of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established synthetic methodologies and analytical principles, this document details the molecular characteristics, a representative synthesis protocol, and the broader therapeutic relevance of the imidazo[4,5-c]pyridine scaffold.
Executive Summary
2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of heterocyclic compounds, which are recognized as privileged structures in drug discovery.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide will provide a detailed exploration of this specific molecule, from its fundamental properties to its synthesis and potential applications.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key identifiers and properties of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 264.11 g/mol | [2] |
| Molecular Formula | C₁₂H₇Cl₂N₃ | [2] |
| CAS Number | 1283261-83-5 | [2] |
| Predicted Boiling Point | 487.5 ± 55.0 °C | N/A |
| Predicted Density | 1.487 ± 0.06 g/cm³ | N/A |
Synthesis Pathway: A Representative Protocol
Principle of the Synthesis
The core of this synthesis involves the cyclocondensation of 3,4-diaminopyridine with 2,6-dichlorobenzoic acid. This reaction is typically facilitated by a dehydrating agent at elevated temperatures to drive the formation of the imidazole ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.
Experimental Workflow
Detailed Step-by-Step Methodology
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-diaminopyridine (1 equivalent) and 2,6-dichlorobenzoic acid (1-1.2 equivalents) to polyphosphoric acid (PPA).
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Heating: Heat the reaction mixture to 180-200°C with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice and neutralizing with a base, such as concentrated ammonium hydroxide, to a pH of 7-8.
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Isolation: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining salts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine.
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization and Quality Control
The identity and purity of the synthesized 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine should be confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the final compound. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a typical starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and dichlorophenyl rings. The chemical shifts and coupling constants will be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 265.0, considering the isotopic pattern of chlorine.
Biological and Therapeutic Significance
The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[1] This is largely due to its structural analogy to purine, allowing it to act as a bioisostere and interact with various enzymes and receptors.
Derivatives of imidazo[4,5-c]pyridine have been investigated for a variety of therapeutic applications:
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Anticancer: Many imidazopyridine derivatives have shown potent anti-proliferative activity against various cancer cell lines.[4][5] Their mechanisms often involve the inhibition of kinases, which are crucial for cell signaling and growth.
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Anti-inflammatory: The scaffold has been explored for its potential to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs.
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Antiviral and Antimicrobial: The structural similarity to purines also makes these compounds interesting candidates for antiviral and antimicrobial drug discovery, as they can potentially interfere with the synthesis of viral or microbial nucleic acids.[6]
The presence of the 2,6-dichlorophenyl group in the target molecule is a common feature in many bioactive compounds, often enhancing binding affinity to target proteins through hydrophobic and halogen-bonding interactions.
Conclusion
2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine is a molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its properties, a representative synthetic route, and the broader context of its therapeutic relevance. The methodologies and principles outlined herein should serve as a valuable resource for researchers working with this and related compounds.
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![Chemical structure of 2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine](https://www.chemicalbook.com/CAS/GIF/1283261-83-5.gif)
![Chemical structure of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](https://via.placeholder.com/300x200.png?text=2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine+Structure)



(Image depicting the general chemical structure of the analyzed imidazo[4,5-c]pyridin-2-one analogs with R¹ and R² positions highlighted.)





